molecular formula C16H14N2O5 B5773896 ethyl 3-[(2-nitrobenzoyl)amino]benzoate

ethyl 3-[(2-nitrobenzoyl)amino]benzoate

Cat. No.: B5773896
M. Wt: 314.29 g/mol
InChI Key: YUUCAWOXUBEMCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(2-nitrobenzoyl)amino]benzoate is a benzoate ester derivative featuring a nitro-substituted benzoyl amide group at the meta position of the aromatic ring. Its molecular formula is C₁₆H₁₄N₂O₅, with a molecular weight of 314.29 g/mol. The compound combines an ethyl ester group with a 2-nitrobenzoyl amide moiety, making it structurally distinct for applications in medicinal chemistry and materials science.

Applications may include enzyme inhibition (e.g., Trypanothione Reductase ) or antimicrobial agents, as seen in structurally related marine natural products .

Properties

IUPAC Name

ethyl 3-[(2-nitrobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-2-23-16(20)11-6-5-7-12(10-11)17-15(19)13-8-3-4-9-14(13)18(21)22/h3-10H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUUCAWOXUBEMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(2-nitrobenzoyl)amino]benzoate typically involves the reaction of 3-aminobenzoic acid with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic acyl substitution, forming the desired product. The esterification of the carboxylic acid group is achieved using ethanol and a catalytic amount of sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: acylation and esterification, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-nitrobenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Various nucleophiles such as amines or alcohols.

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products Formed

    Reduction: Ethyl 3-[(2-aminobenzoyl)amino]benzoate.

    Substitution: Depending on the nucleophile, products such as this compound derivatives.

    Hydrolysis: 3-[(2-nitrobenzoyl)amino]benzoic acid and ethanol.

Scientific Research Applications

Scientific Research Applications

Ethyl 3-[(2-nitrobenzoyl)amino]benzoate has been investigated for various applications across chemistry, biology, and medicine:

Chemistry

  • Intermediate in Synthesis: It serves as a building block for synthesizing more complex organic molecules, particularly in the development of nitro-containing pharmaceuticals.
  • Reactivity Studies: The compound can undergo reduction, substitution, and hydrolysis reactions, making it a versatile reagent in organic synthesis.

Biology

  • Antimicrobial Activity: Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. It disrupts bacterial cell wall synthesis and interferes with metabolic pathways.
  • Anti-inflammatory Effects: Nitrobenzoate derivatives are known for their ability to reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Anticancer Potential: Studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Medicine

  • Drug Development: this compound is explored for its potential use in developing new therapeutic agents targeting microbial infections and inflammatory diseases.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth, supporting its potential application as an antimicrobial agent.

Anti-inflammatory Research

In a murine model of inflammation, researchers assessed the anti-inflammatory properties of nitrobenzoate derivatives, including this compound. The compound showed a reduction in inflammatory markers, indicating therapeutic potential for treating inflammatory diseases.

Anticancer Mechanisms

In vitro studies revealed that this compound could inhibit the proliferation of various cancer cell lines. The compound was shown to induce apoptosis and disrupt cell cycle progression, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of ethyl 3-[(2-nitrobenzoyl)amino]benzoate depends on its chemical structure and the specific context of its application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester group can be hydrolyzed by esterases, releasing the active carboxylic acid derivative. These interactions can affect various molecular targets and pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Butyl 4-({2-Nitrobenzoyl}Amino)Benzoate (CAS 414885-71-5)

  • Molecular Formula : C₁₈H₁₈N₂O₅
  • Molecular Weight : 342.35 g/mol
  • Positional isomerism (para vs. meta substitution) affects electronic distribution and intermolecular interactions.

Ethyl 4-[(Dimethylcarbamothioyl)Amino]Benzoate

  • Source : Antitumor study
  • Key Differences: Replacement of the 2-nitrobenzoyl group with a dimethylcarbamothioyl moiety introduces sulfur, enhancing metal-binding capacity. Demonstrated antitumor activity, suggesting that the nitro group in ethyl 3-[(2-nitrobenzoyl)amino]benzoate could be modified for targeted therapies.

Ethyl 3-Nitrobenzoate (CAS 618-98-4)

  • Molecular Formula: C₉H₉NO₄
  • Molecular Weight : 195.17 g/mol
  • Simpler structure used primarily as a synthetic intermediate rather than a bioactive compound.

Functional Comparison with Bioactive Analogues

Antimicrobial Activity: Marine Pyranyl Benzoates

Compounds such as 2-(7-(2-ethylbutyl)-hexahydro-2-oxopyrano[3,2b]pyran-3-yl)-ethyl benzoate (128) and homologs share ester and aromatic features with this compound. Key findings:

  • The dihydro-methyl-2H-pyran-2-yl propanoate system in compound 128 is critical for antibacterial activity.
  • Nitro groups in related structures (e.g., compound 129) enhance bioactivity compared to non-nitro analogs (130, 131). This suggests that the 2-nitrobenzoyl group in the target compound may similarly improve antimicrobial efficacy.

Enzyme Inhibition: Trypanothione Reductase

The compound 2-(diethylamino)ethyl 4-((3-(4-nitrophenyl)-3-oxopropyl)amino)benzoate (PDB 6ER5) shares a nitro-substituted benzamide motif. Structural data reveals:

  • The nitro group participates in hydrophobic interactions within the enzyme's active site.
  • The ethyl ester in the target compound may offer better membrane permeability than bulkier substituents.

Physicochemical and Reactivity Profiles

Solubility and Reactivity

  • Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in resin cements than methacrylate derivatives due to its electron-donating dimethylamino group . By contrast, the electron-withdrawing nitro group in this compound may reduce nucleophilicity but enhance stability under acidic conditions.

Data Tables

Table 1. Molecular Properties of Selected Benzoate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound C₁₆H₁₄N₂O₅ 314.29 Ethyl ester, 2-nitrobenzamido
Butyl 4-({2-nitrobenzoyl}amino)benzoate C₁₈H₁₈N₂O₅ 342.35 Butyl ester, 2-nitrobenzamido
Ethyl 3-nitrobenzoate C₉H₉NO₄ 195.17 Ethyl ester, nitro

Biological Activity

Ethyl 3-[(2-nitrobenzoyl)amino]benzoate is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the class of aromatic esters and is characterized by the presence of a nitro group, which plays a crucial role in its biological activity. The compound can be represented structurally as follows:

C12H12N2O4\text{C}_{12}\text{H}_{12}\text{N}_{2}\text{O}_{4}

The mechanism of action for this compound involves several pathways:

  • Enzyme Inhibition : The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may inhibit specific enzymes or modulate receptor activity.
  • Receptor Binding : The compound may interact with various biological receptors, potentially altering signal transduction pathways involved in cell proliferation and apoptosis .

Anticancer Properties

A number of studies have investigated the anticancer properties of this compound. For instance, it has shown promising results against various cancer cell lines:

Cell Line IC50 (µM) Reference
A549 (Lung carcinoma)10.28
MCF-7 (Breast carcinoma)8.107
HepG2 (Liver carcinoma)0.877

These findings indicate that the compound exhibits significant cytotoxic effects, particularly in lung and liver cancer models.

Mechanistic Insights

Research has shown that the anticancer activity of this compound may be linked to:

  • Induction of Apoptosis : Studies demonstrated activation of caspases (3, 8, and 9), which are critical in the apoptotic pathway .
  • Cell Cycle Arrest : The compound induces cell cycle progression through the G1 to S phase transition, affecting cancer cell proliferation .

Case Studies

  • Study on A549 Cells : A detailed investigation on A549 lung carcinoma cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study utilized the MTT assay to quantify cytotoxicity and reported an IC50 value of 10.28 µM, indicating potent antiproliferative activity .
  • MCF-7 Breast Cancer Model : In research focusing on MCF-7 cells, the compound demonstrated an IC50 value of 8.107 µM. The study highlighted its superior activity compared to standard chemotherapeutics like doxorubicin, suggesting a potential for clinical application in breast cancer therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.